molecular formula C10H8INO B8659378 6-Iodo-4-methylquinoline-2(1H)-one

6-Iodo-4-methylquinoline-2(1H)-one

Cat. No.: B8659378
M. Wt: 285.08 g/mol
InChI Key: OGNISDWDSYTXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-methylquinoline-2(1H)-one is a useful research compound. Its molecular formula is C10H8INO and its molecular weight is 285.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

6-iodo-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8INO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)

InChI Key

OGNISDWDSYTXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]I
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g (21.0 mmol) of 6-bromo-4-methyl-1H-quinolin-2-one and 400 mg (2.1 mmol) of CuI in 21 mL 1,4-dioxane is evacuated and gassed with argon. Then 6.3 g (42.0 mmol) of NaI and 0.45 mL (4.2 mmol) of N,N′-dimethylethylenediamine are added, the mixture is evacuated again and gassed with argon before being heated overnight to 110° C. HPLC analysis of the mixture shows approximately 20% reaction. Therefore another 400 mg (2.1 mmol) of CuI, 6.3 g (42.0 mmol) of NaI, 0.45 mL (4.2 mmol) of N,N′-dimethylethylenediamine, and 21 mL of 1,4-dioxane are added and this mixture is heated overnight again to 110° C. To complete the reaction, the above procedure is repeated another three times. After cooling, the suspension is combined with 10% NH3 solution and water and the precipitated product is filtered off. This is then washed with 10% NH3 solution, water, isopropanol, DIPE, EtOAc, and DCM and dried overnight in the air. The product, which still contains approximately 20% educt, is further reacted without purification. Yield: 3.0 g (40% of theoretical); C10H8INO (M=285.081); calc.: molpeak (M+H)+: 286; found: molpeak (M+H)+: 286; HPLC-MS: 5.0 min (method B).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
400 mg
Type
catalyst
Reaction Step Two
Name
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6.3 g
Type
reactant
Reaction Step Five
Quantity
0.45 mL
Type
reactant
Reaction Step Five
Name
CuI
Quantity
400 mg
Type
catalyst
Reaction Step Five
Quantity
21 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.